2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide
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Overview
Description
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific catalysts to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its efficacy. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzamide: This compound lacks the cyclopropoxy and N-methyl groups, making it less complex and potentially less effective in certain applications.
2-Cyclopropoxy-4-(trifluoromethyl)benzamide: This compound is similar but does not have the N-methyl group, which may affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)9-5-2-7(12(13,14)15)6-10(9)18-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,16,17) |
InChI Key |
LSNQIUWTZWAWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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